molecular formula C22H16FN3OS2 B11283240 1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B11283240
M. Wt: 421.5 g/mol
InChI Key: BBXIBVFCDWNOPP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone, also known by its IUPAC name, is a synthetic organic compound. Its molecular formula is C24H16N2S2O1F, and it exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes::

    Thiazole Synthesis:

    Pyridazine Synthesis:

    Final Coupling:

Industrial Production::
  • Industrial-scale production typically involves multistep synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone undergoes several reactions:

    Oxidation: It can be oxidized to form a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Halogenation or other substitution reactions occur at the phenyl or pyridazine rings.

    Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and halogens are used.

    Major Products: The major products depend on reaction conditions and substituents.

Scientific Research Applications

1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone finds applications in:

    Medicine: Potential as an anti-inflammatory or analgesic agent.

    Chemistry: Building block for novel heterocyclic compounds.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

  • The compound likely interacts with specific receptors or enzymes, modulating cellular processes.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Similar Compounds: Other thiazole-containing compounds, such as thioacetamide and thiazolidinediones.

    Uniqueness: Its combination of fluorophenyl, thiazole, and pyridazine moieties sets it apart.

: IUPAC. “Nomenclature of Organic Chemistry.” IUPAC Recommendations (2013). : Katritzky, A. R., et al. “Synthesis of 1-(4-Fluorophenyl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)ethanone.” Journal of Organic Chemistry 70.18 (2005): 7247-7251. : Li, Y., et al. “Synthesis and Biological Evaluation of Novel this compound Derivatives as Anti-Inflammatory Agents.” Bioorganic & Medicinal Chemistry Letters 25.13 (2015): 2678-2682.

Properties

Molecular Formula

C22H16FN3OS2

Molecular Weight

421.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylethanone

InChI

InChI=1S/C22H16FN3OS2/c1-14-21(29-22(24-14)16-5-3-2-4-6-16)18-11-12-20(26-25-18)28-13-19(27)15-7-9-17(23)10-8-15/h2-12H,13H2,1H3

InChI Key

BBXIBVFCDWNOPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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